1-Bromo-3-chloro-4-iso-pentyloxybenzene
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Overview
Description
1-Bromo-3-chloro-4-iso-pentyloxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine, chlorine, and an iso-pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-4-iso-pentyloxybenzene can be synthesized through a multi-step process involving the halogenation of a suitable aromatic precursor followed by the introduction of the iso-pentyloxy group. One common method involves the bromination and chlorination of a benzene derivative, followed by the etherification reaction to introduce the iso-pentyloxy group. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-4-iso-pentyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted aromatic ethers can be formed.
Oxidation Products: Phenolic compounds.
Reduction Products: Dehalogenated aromatic compounds.
Scientific Research Applications
1-Bromo-3-chloro-4-iso-pentyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-iso-pentyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound may exert its effects through the formation of covalent bonds with target molecules or by modulating the activity of specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-2-chlorobenzene
Comparison: 1-Bromo-3-chloro-4-iso-pentyloxybenzene is unique due to the presence of the iso-pentyloxy group, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes. This structural difference can influence its solubility, boiling point, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-bromo-2-chloro-1-(3-methylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMOQULUSILNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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